molecular formula C13H9FN4 B8479137 [4-(5-Cyano-1-methyl-1h-pyrrol-2-yl)-2-fluorophenyl]cyanamide CAS No. 921631-64-3

[4-(5-Cyano-1-methyl-1h-pyrrol-2-yl)-2-fluorophenyl]cyanamide

Cat. No.: B8479137
CAS No.: 921631-64-3
M. Wt: 240.24 g/mol
InChI Key: FZBIMASXXBCBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(5-Cyano-1-methyl-1h-pyrrol-2-yl)-2-fluorophenyl]cyanamide is a useful research compound. Its molecular formula is C13H9FN4 and its molecular weight is 240.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

921631-64-3

Molecular Formula

C13H9FN4

Molecular Weight

240.24 g/mol

IUPAC Name

[4-(5-cyano-1-methylpyrrol-2-yl)-2-fluorophenyl]cyanamide

InChI

InChI=1S/C13H9FN4/c1-18-10(7-15)3-5-13(18)9-2-4-12(17-8-16)11(14)6-9/h2-6,17H,1H3

InChI Key

FZBIMASXXBCBBD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C2=CC(=C(C=C2)NC#N)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-bromo-2-fluorophenylcyanamide (0.106 g, 0.5 mmol), tris(dibenzylideneacetone) dipalladium (11.6 mg, 0.0126 mmol), N-methyl-5-cyanopyrroleboronic acid (0.150 g, 1 mmol), and potassium carbonate (0.276 g, 2 mmol) were placed in a 40 mL vial fitted with a septa. The vial was then filled with a continuous flow of nitrogen and THF (2 mL) was added with stirring. Tri-tert-butylphosphine (10 wt % in hexane) (0.0486 mL, 0.0252 mmol) was added to the mixture and allowed to stir until the starting bromide was consumed. The mixture was then diluted with 1/1 hexane/ethylacetate, filtered through a plug of silica gel, the solvent evaporated and the residue was flash chromatographed on silica gel using 4/1 Hexane/THF to give [2-fluoro-4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide (0.015 g, 12%).
Quantity
0.106 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.276 g
Type
reactant
Reaction Step Three
Quantity
0.0486 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
11.6 mg
Type
catalyst
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven

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